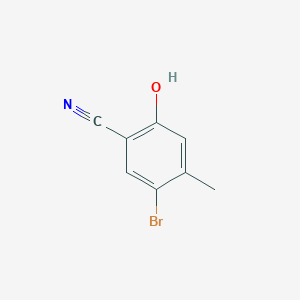
Butanamide, N-(2-chloroethyl)-
描述
N-(2-Chloroethyl)butanamide is an organic compound belonging to the class of amides It features a butanamide backbone with a 2-chloroethyl substituent on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: N-(2-Chloroethyl)butanamide can be synthesized through the reaction of butanoyl chloride with 2-chloroethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Butanoyl chloride+2-Chloroethylamine→N-(2-Chloroethyl)butanamide+HCl
Industrial Production Methods: In an industrial setting, the synthesis of N-(2-Chloroethyl)butanamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and products, facilitating the reaction.
化学反应分析
Types of Reactions: N-(2-Chloroethyl)butanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Hydrolysis: In the presence of strong acids or bases, N-(2-Chloroethyl)butanamide can hydrolyze to produce butanoic acid and 2-chloroethylamine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiourea (NH₂CSNH₂) under mild to moderate conditions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Nucleophilic Substitution: Corresponding substituted amides.
Hydrolysis: Butanoic acid and 2-chloroethylamine.
Oxidation: N-oxides.
Reduction: Secondary amines.
科学研究应用
N-(2-Chloroethyl)butanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modifying biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Chloroethyl)butanamide involves its ability to act as an alkylating agent. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to modifications that can alter their function. This property is particularly relevant in the context of its potential use in medicinal chemistry as a precursor to anticancer agents.
相似化合物的比较
- N-(2-Chloroethyl)acetamide
- N-(2-Chloroethyl)propionamide
- N-(2-Chloroethyl)benzamide
Comparison: N-(2-Chloroethyl)butanamide is unique due to its butanamide backbone, which imparts different physical and chemical properties compared to its analogs. For instance, the length of the carbon chain in the butanamide backbone can influence the compound’s solubility, reactivity, and biological activity. Compared to N-(2-Chloroethyl)acetamide and N-(2-Chloroethyl)propionamide, N-(2-Chloroethyl)butanamide may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for specific applications.
属性
IUPAC Name |
N-(2-chloroethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-2-3-6(9)8-5-4-7/h2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHGMFCSVYUJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199797 | |
| Record name | Butanamide, N-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51834-70-9 | |
| Record name | Butanamide, N-(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051834709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















